Ethyl 4-methyl-2-{3-methyl-4-[(5-methyl(2-thienyl))methylene]-5-oxo(1,2-diazol inyl)}-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 4-METHYL-2-[(4E)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazole ring, a pyrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-[(4E)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These involve the reaction of aldehydes or ketones with thiosemicarbazides to form thiazole rings.
Cyclization Reactions: These are used to form the pyrazole ring by reacting hydrazines with diketones.
Aldol Condensation: This reaction is used to introduce the thiophene ring into the structure.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-[(4E)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction is used to reduce double bonds or carbonyl groups within the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
ETHYL 4-METHYL-2-[(4E)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism by which ETHYL 4-METHYL-2-[(4E)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-5-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
- 4-ETHYL-2-METHYLHEXANE
Uniqueness
ETHYL 4-METHYL-2-[(4E)-3-METHYL-4-[(5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of thiazole, pyrazole, and thiophene rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17N3O3S2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(4E)-3-methyl-4-[(5-methylthiophen-2-yl)methylidene]-5-oxopyrazol-1-yl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H17N3O3S2/c1-5-23-16(22)14-11(4)18-17(25-14)20-15(21)13(10(3)19-20)8-12-7-6-9(2)24-12/h6-8H,5H2,1-4H3/b13-8+ |
InChI Key |
HEWBHTGWKSVZBK-MDWZMJQESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(=O)/C(=C/C3=CC=C(S3)C)/C(=N2)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(=O)C(=CC3=CC=C(S3)C)C(=N2)C)C |
Origin of Product |
United States |
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